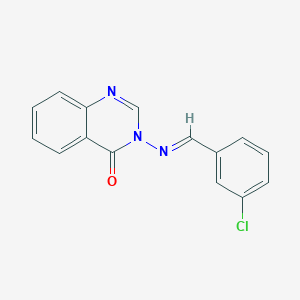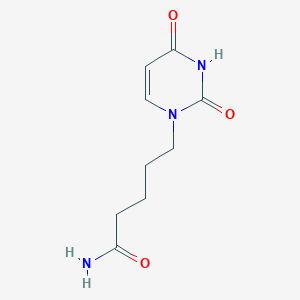
(2S)-2-((2S)-2-Amino-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)propanamido)-4-methylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2S)-2-((2S)-2-Amino-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)propanamido)-4-methylpentanamide” is a complex organic molecule that may have potential applications in various scientific fields. This compound features a quinoline moiety, which is often associated with biological activity, making it a subject of interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “(2S)-2-((2S)-2-Amino-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)propanamido)-4-methylpentanamide” likely involves multiple steps, including the formation of the quinoline ring, the introduction of the amino group, and the coupling of the various fragments. Typical reaction conditions might include:
Formation of the quinoline ring: This could involve a Skraup synthesis or a Friedländer synthesis.
Introduction of the amino group: This might be achieved through reductive amination or nucleophilic substitution.
Coupling reactions: Peptide coupling reagents such as EDCI or HATU could be used to form the amide bonds.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Techniques such as crystallization, chromatography, or recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring could be oxidized to form a quinone.
Reduction: The amide groups could be reduced to amines under strong reducing conditions.
Substitution: The amino groups could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Conditions might include the use of alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound could be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
Due to the presence of the quinoline moiety, the compound might exhibit biological activity, making it a candidate for drug development.
Medicine
Industry
The compound might be used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. For example:
Molecular Targets: It might interact with enzymes or receptors in the body.
Pathways Involved: The compound could modulate signaling pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline derivatives: Compounds such as chloroquine or quinine.
Peptide-like molecules: Compounds with similar amide linkages.
Uniqueness
The unique combination of the quinoline moiety with the peptide-like structure might confer unique biological properties, making it distinct from other compounds.
Eigenschaften
Molekularformel |
C24H37N5O3 |
|---|---|
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-aminopropanoyl]-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C24H37N5O3/c1-15(2)12-21(23(26)30)29(24(31)17(4)25)11-7-8-16(3)28-20-14-19(32-5)13-18-9-6-10-27-22(18)20/h6,9-10,13-17,21,28H,7-8,11-12,25H2,1-5H3,(H2,26,30)/t16?,17-,21-/m0/s1 |
InChI-Schlüssel |
RIKNZZKYALMAOS-WURXZWLQSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N(CCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2)[C@@H](CC(C)C)C(=O)N)N |
Kanonische SMILES |
CC(C)CC(C(=O)N)N(CCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2)C(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



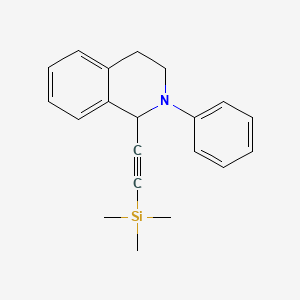

![2-{[6-Bromo-2-(dimethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12909245.png)
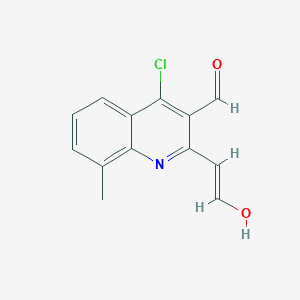

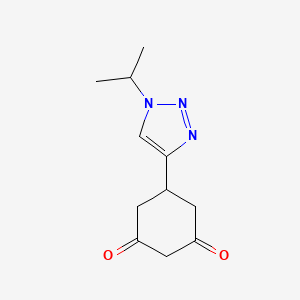
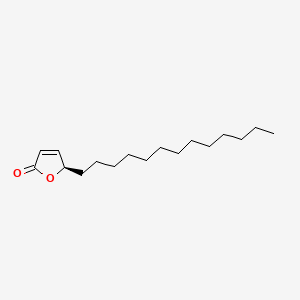
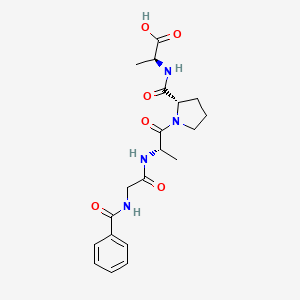
![3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B12909282.png)
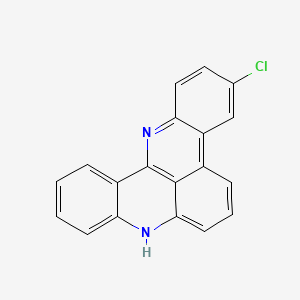
![3-Butanoyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12909296.png)
